Lipophilicity Modulation: N-Methylation Preserves logP While Eliminating a Hydrogen-Bond Donor
The N-methyl substitution in the target compound removes the pyrrolidine N–H hydrogen-bond donor present in the des-methyl analogue, while maintaining a near-identical computed logP [1]. This combination is particularly relevant for CNS drug discovery, where reducing HBD count is a canonical strategy to improve brain penetration without sacrificing lipophilicity [2].
| Evidence Dimension | Computed logP and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | logP = 1.489; HBD = 0 (no N–H) |
| Comparator Or Baseline | 2-(Pyrrolidin-2-yl)cyclohexan-1-one (CAS 1384510-67-1): logP = 1.4977; HBD = 1 (free N–H) |
| Quantified Difference | ΔlogP ≈ 0.009 (negligible); ΔHBD = 1 (functionally significant) |
| Conditions | Computed values from vendor technical datasheets (Chembase, Chemscene); no experimental logP measurement identified in primary literature. |
Why This Matters
Maintaining lipophilicity while eliminating a hydrogen-bond donor is a well-validated medicinal chemistry principle for improving passive permeability and reducing P-glycoprotein efflux, making the N-methyl compound a more CNS-favorable scaffold than its N-unsubstituted parent.
- [1] Chembase.cn, Substance Record: 2-(1-methylpyrrolidin-2-yl)cyclohexan-1-one, CAS 1174219-87-4, logP 1.489, MDL MFCD21949373, accessed 2026. View Source
- [2] Wager, T. T.; et al. 'Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties.' ACS Chemical Neuroscience, 2010, 1, 435–449. View Source
